molecular formula C9H5F5O2 B15203518 2'-Methoxy-2,2,2,3',6'-pentafluoroacetophenone

2'-Methoxy-2,2,2,3',6'-pentafluoroacetophenone

Cat. No.: B15203518
M. Wt: 240.13 g/mol
InChI Key: FRBFNLMSUOLCHC-UHFFFAOYSA-N
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Description

2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone is an organic compound with the molecular formula C9H5F5O2 It is a derivative of acetophenone, where the phenyl ring is substituted with methoxy and pentafluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone typically involves the fluorination of methoxyacetophenone derivatives. One common method is the reaction of methoxyacetophenone with pentafluorobenzene in the presence of a fluorinating agent such as potassium fluoride or ammonium fluoride. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its fluorine atoms enhance its reactivity and binding affinity to biological targets, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    2’,3’,4’,5’,6’-Pentafluoroacetophenone: A closely related compound with similar fluorine substitution but lacking the methoxy group.

    2-Methoxyacetophenone: Similar structure but without the fluorine atoms.

    2,2,2-Trifluoroacetophenone: Contains fewer fluorine atoms and lacks the methoxy group.

Uniqueness

2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone is unique due to the combination of methoxy and pentafluoro groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C9H5F5O2

Molecular Weight

240.13 g/mol

IUPAC Name

1-(3,6-difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F5O2/c1-16-7-5(11)3-2-4(10)6(7)8(15)9(12,13)14/h2-3H,1H3

InChI Key

FRBFNLMSUOLCHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)C(F)(F)F)F)F

Origin of Product

United States

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